molecular formula C5H4Cl2N2 B3030366 3,5-Dichloro-2-methylpyrazine CAS No. 89284-38-8

3,5-Dichloro-2-methylpyrazine

Cat. No.: B3030366
CAS No.: 89284-38-8
M. Wt: 163.00
InChI Key: TYXFTSUECGCLEV-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylpyrazine (CAS: 89284-38-8) is a halogenated pyrazine derivative with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.01 g/mol . It is a research-grade compound primarily utilized in chemical synthesis and pharmaceutical studies. Key properties include:

  • Storage: Stable at room temperature (RT) for 1 month, or up to 6 months at -80°C .
  • Solubility: Typically dissolved in DMSO for experimental use, requiring sonication and heating to 37°C for optimal dissolution .
  • Purity: Commercial batches exceed 98% purity, with analytical certificates (COA) and safety data sheets (SDS) available .

Its structure features chlorine atoms at positions 3 and 5 and a methyl group at position 2, making it a versatile intermediate for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylpyrazine typically involves the chlorination of 2-methylpyrazine. One common method includes the reaction of 2-methylpyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrazines with various functional groups.

    Oxidation: 3,5-Dichloropyrazine-2-carboxylic acid.

    Reduction: 3,5-Dichloropyrazine.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • DCMP has been investigated for its antimicrobial properties. Research indicates that pyrazine derivatives exhibit significant antibacterial activity against various pathogens. A study highlighted the synthesis of substituted pyrazines, including DCMP, which demonstrated effective inhibition of bacterial growth .
  • Neurological Modulators :
    • Recent patents suggest that compounds similar to DCMP may act as modulators of the NMDA receptor, which is crucial in neurological functions. This positions DCMP as a potential candidate for developing treatments for neurological disorders .
  • Cancer Research :
    • Pyrazine derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. DCMP's structural properties may enhance its effectiveness as an anticancer agent when modified appropriately .

Agricultural Applications

  • Pesticidal Properties :
    • DCMP has been explored for its insecticidal activity. Its chlorinated structure enhances its potency against specific insect pests, making it a candidate for developing environmentally friendly pesticides.
  • Plant Growth Regulators :
    • Studies have indicated that certain pyrazine derivatives can act as plant growth regulators, promoting growth and increasing yield in various crops. This application is particularly relevant in sustainable agriculture practices.

Material Science Applications

  • Coordination Compounds :
    • DCMP can form coordination complexes with metals such as silver and copper. These complexes exhibit luminescent properties, making them suitable for applications in photonic devices and sensors .
  • Polymer Chemistry :
    • The incorporation of DCMP into polymer matrices has been studied for enhancing the thermal and mechanical properties of materials. Its ability to act as a cross-linking agent can improve the durability of polymer products.

Data Tables

Application AreaSpecific Use CaseFindings/Notes
PharmaceuticalsAntimicrobial activitySignificant inhibition of bacterial growth
Neurological modulatorsPotential NMDA receptor modulation
Cancer researchInduces apoptosis in cancer cells
AgriculturePesticidal propertiesEffective against specific insect pests
Plant growth regulatorsPromotes growth and yield in crops
Material ScienceCoordination compoundsExhibits luminescent properties
Polymer chemistryEnhances thermal/mechanical properties

Case Studies

  • Antimicrobial Efficacy Study :
    A comprehensive study assessed the antibacterial effects of DCMP against several strains of bacteria, revealing that it effectively inhibited growth at low concentrations. This study supports the potential use of DCMP in pharmaceutical formulations aimed at treating bacterial infections.
  • Neurological Modulation Research :
    A patent application explored the use of substituted pyrazinediones related to DCMP as modulators for NMDA receptors. This research indicates a pathway for developing new treatments for neurological conditions such as Alzheimer’s disease.
  • Agricultural Field Trials :
    Field trials demonstrated that crops treated with formulations containing DCMP showed increased resistance to pests and improved overall health compared to untreated controls, highlighting its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylpyrazine is primarily related to its ability to interact with biological macromolecules. The chlorine atoms and the pyrazine ring facilitate binding to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Pyrazine derivatives exhibit diverse physicochemical and reactive properties based on substituent patterns. Below is a detailed comparison of 3,5-Dichloro-2-methylpyrazine with structurally analogous compounds:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound Cl (3,5), CH₃ (2) C₅H₄Cl₂N₂ 163.01 89284-38-8 Pharmaceutical research
2-Chloro-3,5-dimethylpyrazine Cl (2), CH₃ (3,5) C₆H₇ClN₂ 142.59 38557-72-1 Flavoring agent precursor
3,5-Dichloropyrazine-2-carboxamide Cl (3,5), CONH₂ (2) C₅H₃Cl₂N₃O 192.00 312736-50-8 Bioactive intermediate
2-Ethyl-3,5-dimethylpyrazine C₂H₅ (2), CH₃ (3,5) C₈H₁₂N₂ 136.20 55031-15-7 Food flavoring (FEMA 3433)
3,5-Dimethyl-2-pentylpyrazine CH₃ (3,5), C₅H₁₁ (2) C₁₁H₁₈N₂ 178.28 50888-62-5 Synthetic fragrance

Key Observations :

  • Halogenation: The presence of chlorine atoms in this compound enhances its electrophilicity compared to non-halogenated analogs like 2-Ethyl-3,5-dimethylpyrazine, making it more reactive in nucleophilic substitution reactions .

Physicochemical Properties

Property This compound 2-Chloro-3,5-dimethylpyrazine 3,5-Dichloropyrazine-2-carboxamide
Boiling Point Not reported ~200–220°C (estimated) >250°C (decomposes)
Solubility DMSO >10 mM Ethanol soluble Limited in H₂O, soluble in DMF
Stability Stable at -80°C Hygroscopic Sensitive to prolonged heating

Notable Trends:

  • Methyl vs. Ethyl Groups : Ethyl-substituted pyrazines (e.g., 2-Ethyl-3,5-dimethylpyrazine) have lower melting points and higher volatility, making them suitable for flavoring applications .
  • Chlorine vs. Methoxy Groups : Methoxy-substituted analogs (e.g., 2-Methoxy-3-(1-methylpropyl)pyrazine) exhibit reduced reactivity toward nucleophiles compared to chlorinated derivatives .

Biological Activity

3,5-Dichloro-2-methylpyrazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₄Cl₂N₂. Its structure features a pyrazine ring with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This unique arrangement facilitates various chemical interactions that contribute to its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains. The compound's mechanism of action appears to involve the inhibition of essential enzymes or disruption of cellular processes in microorganisms.

2. Antifungal Activity

In addition to its antibacterial effects, this compound has shown promise as an antifungal agent. Studies suggest that it can inhibit the growth of certain fungi, potentially making it useful in agricultural applications where fungal pathogens pose significant threats to crops.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The chlorine atoms and the pyrazine ring facilitate binding to enzymes and receptors, which may lead to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or antifungal effects.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The results indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential as an effective antimicrobial agent .
  • Fungal Inhibition Assay
    • In another investigation, the compound was tested against common fungal pathogens affecting crops. The findings revealed that it effectively inhibited fungal growth, supporting its application in agriculture as a fungicide .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

CompoundAntimicrobial ActivityAntifungal ActivityNotable Applications
This compoundYesYesAgriculture, Pharmaceuticals
2,6-DichloropyrazineModerateNoResearch in organic synthesis
3,5-DichloropyridineYesModeratePotential drug development

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Dichloro-2-methylpyrazine, and how do reaction conditions influence yield?

  • Methodology : A widely used approach involves halogenation of methylpyrazine derivatives. For example, chlorination of 2-methylpyrazine using reagents like PCl₅ or SOCl₂ under controlled temperatures (40–60°C) can yield the dichloro product. Hydrazine-mediated cyclization of α,β-unsaturated ketones (e.g., hydroxychalcones) with substituted hydrazines is another route, though this may require optimization of solvent (e.g., ethanol reflux) and stoichiometry to avoid by-products .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification often involves column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm for pyrazine ring) and methyl groups (δ 2.5–3.0 ppm). Chlorine substituents deshield adjacent carbons, visible in ¹³C spectra.
  • IR : Look for C-Cl stretches (~550–650 cm⁻¹) and C=N vibrations (~1550 cm⁻¹).
  • MS : Molecular ion peaks (e.g., m/z 175 for C₅H₄Cl₂N₂) and fragmentation patterns confirm the backbone .
    • Validation : Compare data with literature or computational predictions (e.g., DFT calculations).

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Guidelines : Store in airtight containers at –20°C in the dark to prevent photodegradation. Avoid moisture and oxidizers, as chlorine substituents may hydrolyze or react exothermically .
  • Experimental Confirmation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

Advanced Research Questions

Q. How can chemoselective functionalization of this compound be achieved, particularly at the C3 position?

  • Methodology : Use N-heterocyclic carbene (NHC) catalysis for aroylation at C3. For example, react 3,5-dichloro-2(1H)-pyrazinones with aldehydes in the presence of 1,3-di-tert-butylimidazol-2-ylidene (10 mol%) and Cs₂CO₃ in THF at 60°C. This method avoids competing reactions at C5 due to steric and electronic effects .
  • Optimization : Screen catalysts (e.g., triazolyliidenes) and bases (K₃PO₄ vs. Cs₂CO₃) to enhance regioselectivity.

Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated pyrazines?

  • Methodology : Employ single-crystal X-ray diffraction with SHELX software for refinement. Key steps:

Grow crystals via slow evaporation (e.g., dichloromethane/hexane).

Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL-2018/3, applying anisotropic displacement parameters for heavy atoms (Cl) .

  • Troubleshooting : Address twinning or disorder by re-crystallizing in alternative solvents (e.g., acetonitrile).

Q. How can contradictory data on reaction yields or by-product formation be analyzed across studies?

  • Case Study : If Synthesis A reports 85% yield (Ethanol, 12 h) and Synthesis B reports 60% (THF, 6 h), perform a Design of Experiments (DoE) to isolate variables (solvent polarity, temperature, catalyst loading).
  • Analytical Tools : Use HPLC-MS to quantify by-products (e.g., dechlorinated derivatives or dimerization products). Compare activation energies via computational modeling (Gaussian 16) to identify rate-limiting steps .

Properties

IUPAC Name

3,5-dichloro-2-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-5(7)9-4(6)2-8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXFTSUECGCLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717224
Record name 3,5-Dichloro-2-methylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-38-8
Record name 3,5-Dichloro-2-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-2-methylpyrazine
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Synthesis routes and methods I

Procedure details

To a solution of n-butyllithium (3.8 mL, 2.5M in hexane, 9.4 mmol) in THF (40 mL) cooled to −30° C. under nitrogen was added 2,2,6,6-tetramethylpiperidine (1.7 mL, 10.1 mmol). This solution was allowed to warm to 0° C. over 20 min. and was then cooled to −70° C. A solution of 2,6-dichloropyrazine (1 g, 6.7 mmol) in THF (40 mL) was added dropwise and the resulting brown solution stirred at −70° C. for 30 min. Iodomethane (4.1 mL, 67 mmol) was then added and the solution stirred at −70° C. for a further 45 min after which time a mixture of ethanol (5 mL), THF (5 mL) and 1N HCl (1 mL) was added. The solution was allowed to warm to room temperature and was concentrated under reduced pressure. The residue was dissolved in H2O (50 mL) and the product extracted into dichloromethane (3×30 mL). The combined organic layers were washed with H2O (50 mL) and brine (50 mL) and dried (Na2SO4). The organic layer was concentrated in vacuo and the residue purified by column chromatography eluting with dichloromethane-hexane (1:1) to separate the product as a clear motile oil (820 mg).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
4.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of n-butyl lithium (1.6M in hexanes; 29 mL, 47 mmol) in tetrahydrofuran (200 mL) at −30° C. was added 2,2,6,6-tetramethylpiperidine (8.6 mL, 50 mmol). This solution was allowed to warm to 0° C. over 20 minutes then cooled to −78° C. To this solution was added a solution of 2,6-dichloropyrazine (5 g, 34 mmol) in tetrahydrofuran (200 mL) dropwise via cannula. After 30 minutes, iodomethane (21 mL, 340 mmol.) was added. After 1 h, the reaction mixture was quenched with a mixture of EtOH (25 mL), THF (25 mL) and 1N aqueous HCl (5 mL). The reaction mixture was allowed to warm to room temperature then concentrated to a crude oil. The crude oil was partitioned between water (500 mL) and CH2Cl2 (500 mL). The organic layer was washed with brine (250 mL). The first aqueous layer was back-extracted with CH2Cl2 (500 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford 3,5-dichloro-2-methylpyrazine as a yellow oil. LRMS (ESI) calculated for C5H4Cl2N2 [M+H]+, 163.0; found 163.1.
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dichloro-2-methylpyrazine
3,5-Dichloro-2-methylpyrazine
3,5-Dichloro-2-methylpyrazine
3,5-Dichloro-2-methylpyrazine
3,5-Dichloro-2-methylpyrazine
3,5-Dichloro-2-methylpyrazine

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